

Spectroscopic comparison of 2,3-Diethylphenol and other dialkylphenols

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A Comprehensive Spectroscopic Comparison of **2,3-Diethylphenol** and Other Dialkylphenols

This guide provides a detailed spectroscopic comparison of **2,3-diethylphenol** with other isomeric diethylphenols and representative dimethylphenols. The objective is to offer researchers, scientists, and drug development professionals a thorough analysis of the spectral characteristics that differentiate these closely related compounds. The data presented is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,3-diethylphenol** and other selected dialkylphenols. These values are essential for the identification and differentiation of these isomers.

¹H NMR Spectral Data

The ¹H NMR spectra of dialkylphenols are characterized by signals from the aromatic protons, the hydroxyl proton, and the alkyl protons. The chemical shifts and splitting patterns of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Dialkylphenols in CDCl₃



Compound	Ar-H	-ОН	-CH₂-	-CH₃
2,3- Diethylphenol	6.7-7.1 (m)	~4.8 (s, br)	2.6 (q)	1.2 (t)
2,4- Diethylphenol	6.6-7.0 (m)	~4.7 (s, br)	2.5-2.6 (q)	1.2 (t)
2,5- Diethylphenol	6.6-7.0 (m)	~4.6 (s, br)	2.5-2.6 (q)	1.2 (t)
2,6- Diethylphenol	6.8-7.1 (m)	~4.5 (s, br)	2.6 (q)	1.2 (t)
3,5- Diethylphenol	6.5-6.7 (m)	~4.6 (s, br)	2.6 (q)	1.2 (t)
2,3- Dimethylphenol	6.6-7.0 (m)	~4.7 (s, br)	-	2.1-2.2 (s)
2,4- Dimethylphenol	6.6-6.9 (m)	~4.6 (s, br)	-	2.1-2.2 (s)
2,5- Dimethylphenol	6.6-7.0 (m)	~4.8 (s, br)	-	2.1-2.2 (s)

| 2,6-Dimethylphenol | 6.7-7.0 (m) | ~4.5 (s, br) | - | 2.2 (s) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'm' denotes multiplet, 's' singlet, 'q' quartet, and 't' triplet.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and alkyl substituents.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Dialkylphenols in CDCl₃



Compound	Aromatic Carbons	-CH ₂ -	-СН₃
2,3-Diethylphenol	118-153	~22, ~24	~13, ~14
2,4-Diethylphenol	115-152	~23, ~28	~13, ~16
2,5-Diethylphenol	115-154	~22, ~28	~13, ~16
2,6-Diethylphenol	120-153	~23	~14
3,5-Diethylphenol	112-156	~29	~14
2,3-Dimethylphenol	115-154	-	~11, ~20
2,4-Dimethylphenol	115-153	-	~16, ~21
2,5-Dimethylphenol	116-155	-	~15, ~21

| 2,6-Dimethylphenol | 121-154 | - | ~16 |

Note: Chemical shifts are approximate.

IR Spectral Data

Infrared spectroscopy is a powerful tool for identifying functional groups. For phenols, the characteristic O-H and C-O stretching vibrations, as well as the out-of-plane C-H bending bands, are diagnostic.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Selected Dialkylphenols



Compound	O-H Stretch (broad)	C-O Stretch	C-H Bending (Aromatic)
2,3-Diethylphenol	~3400	~1200	~750-810
2,4-Diethylphenol	~3350	~1210	~810-840
2,5-Diethylphenol	~3300	~1220	~800-830
2,6-Diethylphenol	~3500	~1190	~750-780
3,5-Diethylphenol	~3350	~1215	~690-710, 830-860
2,3-Dimethylphenol	~3400	~1230	~760
2,4-Dimethylphenol	~3300	~1215	~815
2,5-Dimethylphenol	~3300	~1220	~800

| 2,6-Dimethylphenol | ~3550 | ~1200 | ~760 |

Note: Frequencies are approximate.

UV-Vis Spectral Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λ _max) is influenced by the substitution pattern on the benzene ring.

Table 4: UV-Vis Absorption Maxima (λ _max, nm) in Ethanol



Compound	λ_max 1	λ_max 2
2,3-Diethylphenol	~273	~279
2,4-Diethylphenol	~275	~282
2,5-Diethylphenol	~274	~281
2,6-Diethylphenol	~271	~277
3,5-Diethylphenol	~273	~280
2,3-Dimethylphenol	~273	~278
2,4-Dimethylphenol	~275	~282
2,5-Dimethylphenol	~274	~280

| 2,6-Dimethylphenol | ~270 | ~276 |

Note: Values are approximate and can be influenced by the solvent.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dialkylphenols, the molecular ion peak (M⁺) is typically observed, along with characteristic fragments resulting from the loss of alkyl groups.

Table 5: Key Mass Spectrometry Fragments (m/z) for Diethylphenols (Molecular Weight: 150.22 g/mol)



Compound	Molecular Ion (M+)	[M-CH₃] ⁺	[M-C ₂ H ₅]+	Other Key Fragments
2,3- Diethylphenol	150	135	121	107, 91, 77
2,4- Diethylphenol	150	135	121	107, 91, 77
2,5- Diethylphenol	150	135	121	107, 91, 77
2,6- Diethylphenol	150	135	121	107, 91, 77

| 3,5-Diethylphenol | 150 | 135 | 121 | 107, 91, 77 |

Note: The fragmentation patterns for isomeric diethylphenols are often very similar, making differentiation by MS alone challenging without chromatographic separation.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of dialkylphenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the phenol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The chemical shifts are reported in ppm relative to TMS. The hydroxyl proton signal can be confirmed by a D₂O exchange experiment, where the -OH peak disappears after adding a few drops of D₂O to the NMR tube.[1][2]



• ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A higher concentration of the sample (20-50 mg) may be needed due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a nujol mull.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹). [3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the phenol in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The solvent is used as a reference blank. The wavelengths of maximum absorbance (λ max) are reported.

Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation of isomers and purification, or by direct infusion.[5]
- Ionization: Electron Ionization (EI) is a common method for phenols.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

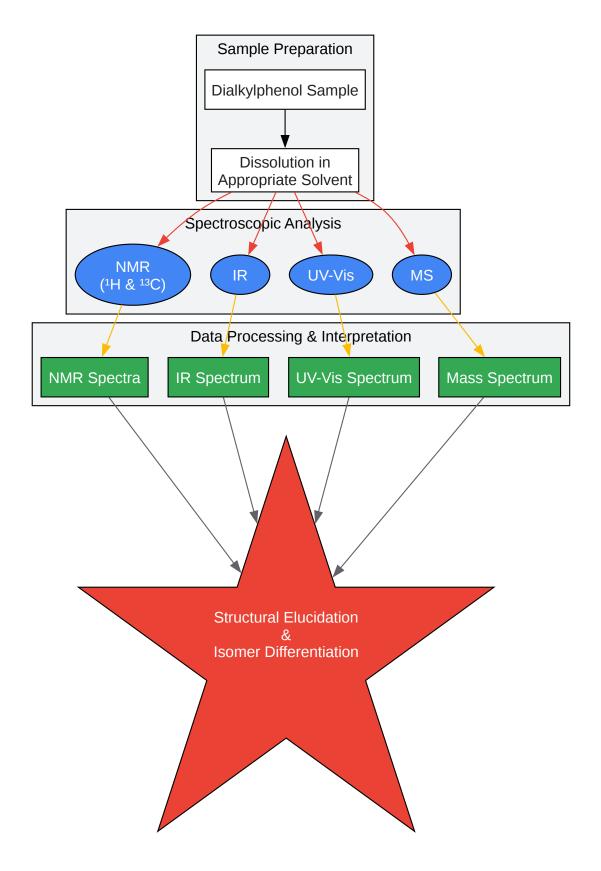


• Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragments.[6]

Visualizations Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a dialkylphenol sample.





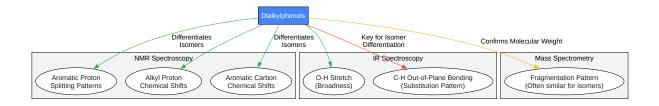
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Caption: General workflow for the spectroscopic analysis of dialkylphenols.



Conceptual Comparison of Spectroscopic Features

This diagram highlights the key spectroscopic features that can be used to differentiate between dialkylphenol isomers.



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Caption: Key spectroscopic features for differentiating dialkylphenol isomers.

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